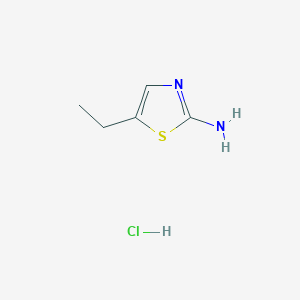

5-Ethylthiazol-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-2-4-3-7-5(6)8-4;/h3H,2H2,1H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBYMPHABLJBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Ethylthiazol 2 Amine Hydrochloride Derivatives

Reactions at the 2-Amino Position

The exocyclic amino group at the C2 position of the thiazole (B1198619) ring behaves as a typical, albeit slightly less basic, aromatic amine. Its nucleophilicity is the basis for numerous derivatization strategies, including condensation, acylation, and diazotization reactions.

The primary amino group of 2-aminothiazole (B372263) derivatives readily undergoes condensation reactions with various aldehydes and ketones. The most common transformation is the formation of N-arylideneamino-thiazoles, commonly known as Schiff bases or imines. chemicalbook.commdpi.com This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product.

The reaction is versatile, with a wide range of aromatic and heterocyclic aldehydes successfully employed to produce the corresponding Schiff bases in good yields. mdpi.com These reactions are often carried out by refluxing the 2-aminothiazole derivative with the appropriate aldehyde in a suitable solvent such as ethanol (B145695) or acetic acid. mdpi.comnih.gov

| Carbonyl Compound | Reagent/Solvent | Product Type | Reference(s) |

| Aromatic Aldehydes | Ethanol, Reflux | 2-Arylideneamino-thiazole (Schiff Base) | mdpi.comnih.gov |

| 3,4,5-Trimethoxybenzaldehyde | N/A | Schiff Base | mdpi.com |

| 1H-Indole-3-carboxaldehyde | Ethanol | Schiff Base | nih.gov |

This table is interactive and searchable.

While Schiff base formation is the predominant outcome, more complex cyclization reactions can occur. For instance, multi-component reactions involving 2-aminothiazoles, aldehydes, and other reagents like ethyl cyanoacetate (B8463686) can lead to the formation of fused pyran derivatives. nih.gov The reaction with reagents possessing both a carbonyl group and a halogen atom can lead to the formation of fused ring systems like imidazo[2,1-b]thiazoles, rather than simple condensation products. rsc.org

The reaction of primary aromatic amines with nitroso compounds, or more commonly with nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) and a strong acid, is a fundamental transformation known as diazotization. libretexts.orgorganic-chemistry.org The 2-amino group of the thiazole ring can undergo this reaction to form a diazonium salt intermediate (Ar-N₂⁺). acs.org This process involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic amino group. libretexts.org

These heterocyclic diazonium salts are highly reactive intermediates. organic-chemistry.org While they can be unstable, they serve as crucial precursors for introducing a variety of other functional groups at the 2-position of the thiazole ring through subsequent displacement reactions, where the excellent leaving group, dinitrogen gas (N₂), is lost. masterorganicchemistry.com The successful diazotization of 2-aminothiazoles can be sensitive to reaction conditions and the nature of other substituents on the thiazole ring. acs.orgresearchgate.net

The nucleophilic 2-amino group is readily acylated by various acylating agents, such as carboxylic acid chlorides and anhydrides, to produce the corresponding N-substituted amides. nih.govresearchgate.net These reactions are typically performed in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl). mdpi.comresearchgate.net This transformation is a robust and widely used method for modifying the 2-aminothiazole scaffold. nih.gov

| Acylating Agent | Base/Solvent | Product Type | Reference(s) |

| Acyl Halides | Pyridine | N-Acyl-2-aminothiazole (Amide) | mdpi.com |

| Chloroacetyl chloride | Triethylamine / DMF | N-(Chloroacetyl)-2-aminothiazole | scispace.com |

| Benzoyl chloride | 1-Methylimidazole / DCM | N-Benzoyl-2-aminothiazole | nih.gov |

| Acetic Anhydride | Acetic Acid | N-Acetyl-2-aminothiazole | mdpi.com |

This table is interactive and searchable.

Similarly, carbamoylation can be achieved through reactions with isocyanates or isothiocyanates. The reaction of a 2-aminothiazole derivative with an isothiocyanate, for example, yields the corresponding N-thiazolyl-thiourea derivative. mdpi.com These reactions proceed via the nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate. The synthesis of 2-aminothiazole-5-carbamides has also been reported, highlighting the utility of this class of reactions. semanticscholar.org

While direct halogenation of the amino group is uncommon, the 2-amino substituent can be replaced entirely by a halogen atom through a two-step diazotization-halogenation sequence known as the Sandmeyer reaction. wikipedia.orgbyjus.com This powerful transformation provides a route to 2-halothiazoles, which are themselves valuable synthetic intermediates. nih.govnih.gov

The reaction begins with the diazotization of the 2-amino group using a nitrite source (e.g., n-butyl nitrite, sodium nitrite) and acid to form the diazonium salt. byjus.comnih.gov In the presence of a copper(I) halide (CuCl, CuBr), the diazonium group is replaced by the corresponding halogen. masterorganicchemistry.comnih.gov This reaction is believed to proceed through a single-electron transfer mechanism involving an aryl radical intermediate. masterorganicchemistry.comwikipedia.org

This method allows for the synthesis of 2-chloro, 2-bromo, and even 2-iodo derivatives from the same 2-amino precursor. nih.govnih.gov

Reactions Involving the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the substituents it bears. The presence of the 2-amino group has a profound effect on the ring's susceptibility to electrophilic attack.

The 2-amino group is a potent activating group for electrophilic aromatic substitution (SEAr). wikipedia.org Through its +M (mesomeric) effect, the lone pair of electrons on the exocyclic nitrogen atom increases the electron density of the thiazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted thiazole.

This electron-donating effect is particularly pronounced at the C5 position. Resonance analysis of the intermediate carbocation (Wheland intermediate) formed upon electrophilic attack shows that attack at C5 allows for a resonance structure where the positive charge is delocalized onto the exocyclic amino nitrogen, providing significant stabilization. Consequently, electrophilic substitution on 2-aminothiazole derivatives occurs with high regioselectivity at the C5 position. rsc.orgjocpr.com

A primary example of this reactivity is halogenation. Bromination or chlorination of 2-aminothiazoles can proceed rapidly, often under mild conditions, to yield the corresponding 2-amino-5-halothiazole derivative. nih.govrsc.orgjocpr.com

| Reaction | Reagent(s) | Position of Substitution | Product | Reference(s) |

| Bromination | CuBr₂ / Acetonitrile (B52724) | C5 | 2-Amino-5-bromothiazole derivative | nih.gov |

| Chlorination | CuCl₂ / Acetonitrile | C5 | 2-Amino-5-chlorothiazole derivative | nih.gov |

| Azo Coupling | Aryl diazonium salts | C5 | 2-Amino-5-(arylazo)thiazole derivative | mdpi.comnih.gov |

This table is interactive and searchable.

The halogenation mechanism is proposed to proceed via an addition-elimination pathway, where the behavior of the C4-C5 double bond is analogous to that of an alkene. rsc.orgjocpr.com Other electrophilic substitution reactions, such as azo coupling with diazonium salts, also occur selectively at the C5 position. mdpi.com

Nucleophilic Reactions on Activated Thiazole Substrates

The thiazole ring in 2-aminothiazole derivatives, such as 5-Ethylthiazol-2-amine, is generally electron-rich, making it susceptible to electrophilic substitution at the C5 position. However, for nucleophilic attack to occur on the ring itself, the substrate must be appropriately activated. A common strategy to achieve this is through halogenation at the 5-position.

Halogenation of 2-aminothiazoles can yield 2-amino-5-halothiazoles. This transformation proceeds through an addition-elimination mechanism. The introduction of a halogen, such as bromine or chlorine, at the C5 position significantly alters the ring's electronic properties. The electron-withdrawing nature of the halogen atom activates the C5 position for nucleophilic aromatic substitution (SNAr). Consequently, the 2-amino-5-halothiazole can react with strong nucleophiles, leading to the displacement of the halide. jocpr.comdocumentsdelivered.com This reactivity allows for the introduction of a wide range of functional groups at the 5-position, demonstrating a key transformation of activated thiazole substrates.

While the exocyclic amino group can be the primary site of reaction in many cases, studies have shown that the endocyclic nitrogen or the C5 carbon can also exhibit nucleophilic character, particularly in reactions with potent electrophiles. researchgate.net However, for nucleophilic attack on the ring, prior activation is crucial.

Table 1: Nucleophilic Substitution on Activated 2-Amino-5-halothiazoles

| Thiazole Substrate | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromothiazole | Thiophenol | Base (e.g., K₂CO₃), DMF | 2-Amino-5-(phenylthio)thiazole | jocpr.com |

| 2-Amino-5-chlorothiazole | Sodium methoxide | Methanol (B129727), Reflux | 2-Amino-5-methoxythiazole | documentsdelivered.com |

| 2-Amino-5-bromothiazole | Piperidine | Heat | 2-Amino-5-(piperidin-1-yl)thiazole | jocpr.com |

Heterocyclic Ring Annulation and Fusion Strategies

The 2-aminothiazole moiety is a valuable building block for the synthesis of fused heterocyclic systems. The presence of the endocyclic nitrogen atom and the exocyclic amino group provides two key nucleophilic centers that can participate in cyclization reactions with appropriate bifunctional electrophiles.

Formation of Fused Pyrazole (B372694) Systems

The synthesis of pyrazole rings fused to the thiazole core, such as pyrazolo[5,1-b]thiazoles, represents an important strategy in medicinal chemistry. mdpi.com These fused systems can be constructed by reacting 2-aminothiazole derivatives with reagents that provide the necessary three-carbon fragment to form the pyrazole ring.

One established method involves the reaction of a 2-aminothiazole with a β-ketoester or a related 1,3-dielectrophilic species. For instance, the condensation of 2-aminothiazole with ethyl acetoacetate (B1235776) under acidic conditions can lead to the formation of an intermediate enamine, which subsequently cyclizes and dehydrates to yield a pyrazolo[5,1-b]thiazole derivative. The reaction pathway leverages the nucleophilicity of both the endocyclic nitrogen and the exocyclic amino group of the thiazole. Various substituted pyrazolothiazoles can be synthesized depending on the choice of the 1,3-dicarbonyl compound and the substituents on the initial thiazole ring. researchgate.net

Another approach involves the reaction of 3-amino-4-phenyl-thiazoline-2-thione with phenacyl bromides. This reaction initially forms thiazolo[2,3-b]-1,3,4-thiadiazines, which can be converted into pyrazolo[5,1-b]thiazoles upon treatment with a base like triethylamine. researchgate.net

Table 2: Synthesis of Fused Pyrazole Systems

| Thiazole Precursor | Reagent | Key Reaction Step | Fused Product Type | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | Ethyl 2-chloroacetoacetate | Condensation and Cyclization | Pyrazolo[5,1-b]thiazole | mdpi.com |

| 3-Amino-4-phenyl-thiazoline-2-thione | Phenacyl bromide | Rearrangement of thiadiazine intermediate | Pyrazolo[5,1-b]thiazole | researchgate.net |

| 2-Amino-4-methylthiazole | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Michael addition and Cyclization | Pyrazolo[5,1-b]thiazole | researchgate.net |

Synthesis of Bi-thiazole Scaffolds

Bi-thiazole scaffolds are present in numerous natural products and pharmacologically active compounds. Their synthesis often involves the coupling of two pre-functionalized thiazole units. Starting from a derivative of 5-Ethylthiazol-2-amine, a bi-thiazole could be constructed through several synthetic strategies.

A common approach is the use of metal-catalyzed cross-coupling reactions. For example, a 5-Ethyl-2-aminothiazole could first be halogenated at a specific position, such as the 4-position if available, or the amino group could be transformed into a leaving group (e.g., via diazotization) or a group suitable for coupling. The resulting functionalized thiazole can then be subjected to coupling reactions like the Suzuki or Stille coupling with a thiazole-boronic acid or a thiazole-stannane derivative, respectively.

An alternative strategy involves the symmetrical coupling of two thiazole units. For instance, lithiation of a bromothiazole derivative followed by coupling can yield a symmetrical bi-thiazole. A documented synthesis of 2,2'-bis(polyazaalkyl)-4,4'-bithiazoles demonstrates the construction of the 4,4'-bithiazole core, which could be adapted for other linkage types. nih.gov The synthesis of 2,2'-bithiazoles has also been a subject of considerable research, with various methods developed for their production. ontosight.ai

Table 3: Strategies for Bi-thiazole Synthesis

| Strategy | Thiazole Reactant 1 | Thiazole Reactant 2 / Reagent | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 2-Amino-5-bromothiazole | Thiazole-4-boronic acid | 2-Amino-5-(thiazol-4-yl)thiazole | nih.gov |

| Stille Coupling | 2-(Tributylstannyl)thiazole | 2-Bromo-5-ethylthiazole | 5-Ethyl-2,2'-bithiazole | derpharmachemica.com |

| Ullmann-type Coupling | 2-Iodothiazole | Copper powder | 2,2'-Bithiazole | ontosight.ai |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, revealing the connectivity and spatial relationships within the molecule.

Proton NMR (¹H NMR) analysis of 5-Ethylthiazol-2-amine hydrochloride reveals distinct signals corresponding to each unique proton in the structure. The spectrum is characterized by signals for the ethyl group protons, a proton on the thiazole (B1198619) ring, and exchangeable protons from the amine hydrochloride group.

The ethyl group presents a typical A3X2 spin system: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The thiazole ring exhibits a singlet for its lone proton (H-4). The amine (NH₂) and hydrochloride (HCl) protons are often observed as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The integration of these signals confirms the number of protons in each environment.

Table 1: Expected ¹H NMR Data for this compound Data is based on typical values for similar structures and may vary based on solvent and experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Thiazole H-4 | ~7.0-7.5 | Singlet (s) | N/A | 1H |

| -CH₂- (Ethyl) | ~2.7-3.0 | Quartet (q) | ~7.5 | 2H |

| -CH₃ (Ethyl) | ~1.2-1.4 | Triplet (t) | ~7.5 | 3H |

| -NH₃⁺ | Variable (Broad) | Singlet (s, br) | N/A | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The carbon attached to the two heteroatoms (C-2) in the thiazole ring typically appears most downfield. The other two thiazole carbons (C-4 and C-5) and the two carbons of the ethyl group appear at characteristic chemical shifts.

Table 2: Expected ¹³C NMR Data for this compound Data is based on typical values for similar structures and may vary based on solvent and experimental conditions.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C-2 (-NH₂) | ~168-172 |

| Thiazole C-4 | ~140-145 |

| Thiazole C-5 (-CH₂CH₃) | ~120-125 |

| -CH₂- (Ethyl) | ~20-25 |

| -CH₃ (Ethyl) | ~12-15 |

Two-dimensional (2D) NMR techniques are employed to resolve structural ambiguities and confirm the assignments made from 1D spectra. columbia.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. science.gov For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming the assignment of the ethyl group carbons.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments identify protons that are close in space. A potential correlation could be seen between the thiazole H-4 proton and the methylene protons of the ethyl group, helping to confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would show cross-peaks connecting the H-4 signal to the C-4 signal, the methylene protons to their carbon, and the methyl protons to their carbon, providing unambiguous C-H assignments. youtube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, which allows for the determination of its elemental composition. For 5-Ethylthiazol-2-amine, which has a molecular formula of C₅H₈N₂S, the protonated molecule [M+H]⁺ would be analyzed. The precise mass measurement from HRMS can distinguish the compound from other molecules with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for 5-Ethylthiazol-2-amine [M+H]⁺

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₅H₉N₂S⁺ | 129.0486 |

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

For 5-Ethylthiazol-2-amine, the most anticipated fragmentation pathway is the α-cleavage adjacent to the thiazole ring, which is a common pathway for alkyl-substituted aromatic systems. libretexts.org This involves the loss of a methyl radical (•CH₃) from the parent ion.

Loss of a Methyl Radical (•CH₃): The primary fragmentation would likely be the cleavage of the C-C bond in the ethyl group, resulting in the loss of a methyl radical (mass = 15). This would produce a stable, resonance-delocalized cation.

[M - CH₃]⁺ → C₄H₅N₂S⁺ (m/z = 113)

Further fragmentation of the thiazole ring itself can also occur, though these pathways are generally more complex. researchgate.net The observation of the molecular ion peak and the key fragment from the loss of a methyl group provides strong evidence for the presence of the 5-ethylthiazole (B108513) core structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and providing a unique molecular fingerprint of the compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of the primary amine, the thiazole ring, and the ethyl substituent.

The primary amine (-NH2) group, protonated in the hydrochloride salt form (-NH3+), gives rise to distinct stretching and bending vibrations. The N-H stretching vibrations in aminothiazole derivatives typically appear in the range of 3350-3100 cm⁻¹. universalprint.orgmdpi.com Bending vibrations for the amine group are also observable. The thiazole ring itself presents a series of characteristic bands. The C=N stretching vibration is a key indicator and is generally observed in the region of 1515-1650 cm⁻¹. universalprint.orgjpionline.org The C=C stretching of the heterocyclic ring is found around 1455 cm⁻¹. universalprint.org Furthermore, the C-S-C stretching vibration, integral to the thiazole structure, typically produces an absorption band between 1090 and 700 cm⁻¹. universalprint.org The presence of the ethyl group (-CH2CH3) is confirmed by C-H stretching and bending vibrations. Aliphatic C-H stretching bands are expected just below 3000 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine Salt (-NH₃⁺) | N-H Stretching | 3350 - 3100 |

| Thiazole Ring | C=N Stretching | 1650 - 1515 |

| Thiazole Ring | C=C Stretching | ~1455 |

| Ethyl Group (-CH₂CH₃) | C-H Stretching | 3000 - 2850 |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for identifying vibrations of non-polar bonds and symmetric stretches.

For this compound, the Raman spectrum provides a detailed molecular fingerprint. The vibrations of the thiazole ring are often strong in the Raman spectrum. Key bands for 2-aminothiazole (B372263) derivatives include those related to the C=C and C=N stretching, which appear in the 1400-1520 cm⁻¹ region. researchgate.net The ring breathing modes and other skeletal vibrations of the thiazole ring also produce characteristic signals. The C-S bond stretching vibrations, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum. The ethyl group's C-H and C-C vibrations will also be present. The combination of IR and Raman data provides a comprehensive vibrational analysis, confirming the molecular structure. nih.gov

Table 2: Expected Raman Shifts for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Thiazole Ring | C=C and C=N Stretching | 1520 - 1400 |

| Thiazole Ring | Ring Breathing / Skeletal Modes | 1300 - 800 |

| Ethyl Group | C-H Bending / Rocking | 1450 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can be used for both qualitative analysis, by identifying the wavelengths of maximum absorbance (λmax), and quantitative analysis, by determining the concentration of the analyte in a solution using the Beer-Lambert law.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to π → π* and n → π* electronic transitions within the aminothiazole chromophore. For 2-aminothiazole derivatives, absorption maxima are typically observed in the UV region. For instance, various derivatives show λmax values in the range of 225 nm to 270 nm when measured in solvents like methanol (B129727). google.com These absorptions are attributed to the electronic transitions within the conjugated system of the thiazole ring. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the thiazole ring. This technique is valuable for verifying the presence of the aromatic thiazole system and for quantifying the compound in solution. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purity assessment and isolation of the target compound. High-Performance Liquid Chromatography (HPLC) and column chromatography are the primary methods used for this compound.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound and quantifying impurities. For aminothiazole derivatives, reversed-phase HPLC (RP-HPLC) is the most common method. researchgate.netnasc.ac.in

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. researchgate.netsielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsielc.com The pH of the buffer is a critical parameter for analyzing basic compounds like this compound, as it controls the ionization state of the molecule and thus its retention on the column. nasc.ac.in Using a volatile buffer is often preferred, especially when the method is coupled with a mass spectrometer (LC-MS) for peak identification. sielc.com Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (λmax). researchgate.net This method allows for the separation of the main compound from starting materials, by-products, and degradation products, providing a precise measure of its purity.

Table 3: Typical HPLC Parameters for Analysis of Aminothiazole Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) |

| Detection | UV at λmax (e.g., ~260 nm) |

Column chromatography is a fundamental purification technique used to isolate compounds on a larger scale than HPLC. For the purification of aminothiazole derivatives, silica (B1680970) gel is a commonly used stationary phase. nih.gov The choice of eluent (mobile phase) is crucial for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (B92381) or methanol in dichloromethane, is often employed. derpharmachemica.comresearchgate.net

Due to the basic nature of the amine group in 5-Ethylthiazol-2-amine, it can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. rsc.org This deactivates the acidic sites on the silica. Alternatively, amine-bonded silica columns can be used, which provide an alkaline environment that is ideal for the purification of organic bases, often allowing for the use of less polar and less hazardous solvent systems like hexane/ethyl acetate. biotage.combiotage.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. derpharmachemica.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 5-Ethylthiazol-2-amine hydrochloride at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure and predict the stable geometric conformation of molecules. For 2-aminothiazole (B372263) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are utilized to determine optimized molecular structures. scirp.orgresearchgate.netkbhgroup.innih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement. researchgate.netkbhgroup.in

The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. scirp.orgkbhgroup.in The MEP map helps in identifying the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. scirp.orgkbhgroup.in The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and kinetic stability of the molecule. scirp.orgresearchgate.net For 2-aminothiazole derivatives, the HOMO is typically delocalized over the thiazole (B1198619) and benzene (B151609) rings (if present), while the LUMO is often localized on the thiazole ring. researchgate.net

DFT calculations are also a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification and analysis.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. While calculations can provide good agreement with experimental values, the accuracy can be influenced by the choice of DFT functional and basis set. nih.gov For complex molecules, computational predictions can aid in the assignment of ambiguous signals in experimental spectra.

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) of 2-aminothiazole derivatives can be calculated using DFT. scirp.orgresearchgate.netresearchgate.net The calculated harmonic frequencies are often scaled to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. scirp.org A detailed analysis of the calculated vibrational modes allows for the assignment of the experimentally observed absorption bands to specific molecular vibrations, such as stretching, bending, and torsional modes of the functional groups present in the molecule. scirp.orgresearchgate.net

| Parameter | Methodology | Insights Gained |

| Electronic Structure | DFT (e.g., B3LYP/6-311++G(d,p)) | Electron density distribution, molecular electrostatic potential, HOMO-LUMO energy gap. scirp.orgresearchgate.netkbhgroup.in |

| Molecular Geometry | DFT Geometry Optimization | Optimized bond lengths, bond angles, and dihedral angles. researchgate.netkbhgroup.in |

| NMR Chemical Shifts | DFT with GIAO method | Prediction of ¹H and ¹³C NMR spectra to aid in structure elucidation. nih.gov |

| Vibrational Frequencies | DFT Frequency Calculations | Assignment of experimental FT-IR and FT-Raman bands to specific molecular vibrations. scirp.orgresearchgate.netresearchgate.net |

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are pivotal in understanding how this compound might interact with biological targets, providing a rationale for its observed or potential pharmacological activities.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 2-aminothiazole derivatives, docking studies have been extensively used to investigate their binding modes with various enzymes, including kinases, which are important targets in cancer therapy. nih.govtandfonline.comacs.org These studies can identify key amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netasianpubs.org

For example, in the context of Aurora kinase inhibitors, docking studies have shown that 2-aminothiazole derivatives can form hydrogen bonds with backbone atoms of specific amino acid residues in the hinge region of the kinase domain. acs.org The ethyl group at the 5-position of the thiazole ring can engage in hydrophobic interactions within the binding pocket, potentially contributing to the binding affinity and selectivity. The binding energy, often calculated as a docking score, provides an estimate of the ligand's affinity for the protein. tandfonline.comresearchgate.net

Conformational Analysis: The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of 2-aminothiazole derivatives can be performed using computational methods to identify low-energy conformers. researchgate.netacs.orgnih.gov The presence of rotatable bonds allows the molecule to adopt various spatial arrangements, and understanding the preferred conformations is crucial for predicting its interaction with a binding site. researchgate.net

Tautomerism Studies: 2-Aminothiazole and its derivatives can exist in two tautomeric forms: the amino form and the imino form. researchgate.net The relative stability of these tautomers can be investigated using DFT calculations. elsevierpure.comresearchgate.net Studies on 2-aminothiazole itself have shown that the amino tautomer is generally more stable. researchgate.net The tautomeric state can significantly influence the molecule's hydrogen bonding capabilities and, consequently, its interactions with biological targets. elsevierpure.com For 5-Ethylthiazol-2-amine, it is expected that the amino tautomer would be the predominant form.

| Computational Technique | Application to this compound | Key Findings |

| Molecular Docking | Prediction of binding mode in enzyme active sites (e.g., kinases). nih.govtandfonline.comacs.org | Identification of key interacting amino acid residues and prediction of binding affinity. researchgate.netasianpubs.org |

| Conformational Analysis | Identification of stable, low-energy conformations. researchgate.netacs.org | Understanding the three-dimensional shape and flexibility of the molecule. nih.gov |

| Tautomerism Studies (DFT) | Investigation of the amino-imino tautomeric equilibrium. researchgate.net | Determination of the more stable tautomeric form, which is typically the amino form. elsevierpure.comresearchgate.net |

Structure-Based Design and Virtual Screening Methodologies

The insights gained from computational studies of 2-aminothiazole derivatives are leveraged in structure-based drug design and virtual screening to identify novel and more potent bioactive compounds. researchgate.netasianpubs.org

Structure-Based Design: By understanding the specific interactions between a 2-aminothiazole derivative and its protein target from molecular docking studies, medicinal chemists can rationally design new analogs with improved properties. nih.govnih.gov For instance, if a particular region of the binding pocket is found to be hydrophobic, modifications to the ligand, such as the introduction of lipophilic groups, can be made to enhance binding affinity. nih.gov

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netresearchgate.net A validated docking protocol for a specific target can be used to screen thousands or even millions of compounds. 2-Aminothiazole-based scaffolds are often included in these libraries due to their known biological activities. nih.govmdpi.com Hits from virtual screening can then be prioritized for experimental testing, significantly accelerating the drug discovery process. researchgate.netresearchgate.net

De Novo Design of Thiazole-Based Scaffolds for Specific Interactions

De novo drug design involves the computational creation of novel molecular structures with desirable pharmacological properties. The 2-aminothiazole core, present in 5-Ethylthiazol-2-amine, is a well-established pharmacophore that serves as a crucial starting point for such designs. researchgate.net Its broad-spectrum pharmacological activities make it a privileged structure in the development of new drugs. researchgate.net

Computational approaches to de novo design using thiazole-based scaffolds like 5-Ethylthiazol-2-amine typically involve several key steps:

Scaffold Hopping and Bioisosteric Replacement: Algorithms can identify the 2-aminothiazole core as a suitable replacement for other known binding motifs in a target protein. The ethyl group at the 5-position provides a specific lipophilic interaction point that can be computationally modeled to fit into hydrophobic pockets of a target's active site.

Fragment-Based Growth: In this approach, the 5-Ethylthiazol-2-amine scaffold can be used as a core fragment. Computational programs can then "grow" the molecule by adding functional groups at the 2-amino position or by modifying the ethyl group to optimize interactions with a specific biological target. Molecular docking simulations are employed to predict the binding affinity and orientation of these newly generated virtual compounds.

Library Enumeration: Virtual libraries of compounds can be generated around the 5-Ethylthiazol-2-amine core. By computationally exploring a vast chemical space of possible substitutions, researchers can identify novel derivatives with potentially high activity and selectivity.

While specific studies detailing the de novo design originating from the this compound scaffold are not extensively published, the principles are well-established within the broader context of thiazole chemistry. The structure-activity relationships of various 2-aminothiazole derivatives provide a knowledge base for computational models to predict the impact of specific substitutions on biological activity. ijper.orgnih.gov

Rational Design of Derivatives for Modulated Activity

Rational drug design relies on a known molecular scaffold and its interaction with a biological target to design more potent and selective analogs. The 5-Ethylthiazol-2-amine moiety has been successfully incorporated into rationally designed inhibitors of specific enzymes.

A notable example is its use in the development of Bruton's Tyrosine Kinase (Btk) inhibitors. google.com Btk is a crucial enzyme in B-cell signaling pathways, making it an attractive target for autoimmune diseases and B-cell malignancies. In a patented series of Btk inhibitors, 5-Ethylthiazol-2-amine was used as a key building block to construct more complex molecules. google.com

The design process, as evidenced by the patent literature, involves the following computational and rational design principles:

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogs, where the 5-Ethylthiazol-2-amine core is maintained while other parts of the molecule are varied, allows for the development of a SAR. researchgate.net For instance, computational models can predict how modifications to the molecule attached to the 2-amino position of the 5-Ethylthiazol-2-amine scaffold will affect Btk inhibition.

The successful incorporation of 5-Ethylthiazol-2-amine into potent Btk inhibitors highlights its utility as a valuable scaffold in rational drug design. google.com The specific substitution pattern of this molecule provides a unique combination of electronic and steric properties that can be exploited for targeted drug development.

Below is a table summarizing key computational design considerations for the 5-Ethylthiazol-2-amine scaffold:

| Design Aspect | Computational Technique | Rationale for 5-Ethylthiazol-2-amine Scaffold |

| Target Identification | Molecular Docking, Pharmacophore Modeling | The 2-aminothiazole core is a known binder to various kinase active sites. |

| Binding Affinity | Free Energy Perturbation, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) | The ethyl group at the 5-position can be modeled to optimize hydrophobic interactions and increase binding affinity. |

| Selectivity | Comparative Docking, 3D-QSAR | The specific substitution pattern can be computationally modified to achieve selectivity for a target kinase over other related kinases. |

| ADME Properties | QSPR Models, Rule-of-Five analysis | The overall molecular properties can be tuned by adding substituents to the core scaffold to improve drug-likeness. |

Applications of 5 Ethylthiazol 2 Amine Hydrochloride in Academic Chemical Research

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

5-Ethylthiazol-2-amine hydrochloride serves as a fundamental building block in organic synthesis, enabling the construction of a diverse array of more complex molecular architectures. The reactivity of both the thiazole (B1198619) ring and the exocyclic amino group allows for a wide range of chemical modifications. This synthetic versatility is paramount for creating libraries of novel compounds, which are essential for high-throughput screening in drug discovery programs.

The 2-aminothiazole (B372263) moiety is a privileged scaffold in medicinal chemistry, and this compound provides a readily available starting material for accessing derivatives with potential therapeutic applications. Its use as a synthetic intermediate is crucial for the elaboration of molecules with varied functionalities, contributing to the expansion of chemical space available to researchers.

Development of Novel Heterocyclic Scaffolds for Chemical Biology Probes

In the field of chemical biology, probes are essential tools for elucidating the function of biological systems. This compound has been utilized in the synthesis of novel heterocyclic scaffolds that can be further elaborated into such probes. The thiazole nucleus can be functionalized to introduce reporter groups, affinity tags, or reactive moieties, transforming the parent molecule into a sophisticated tool for studying biological processes. The development of these probes is critical for target identification and validation in the early stages of drug discovery.

Investigation of Structure-Activity Relationships (SAR) in Thiazole-Based Systems

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. This compound provides a foundational scaffold for systematic structure-activity relationship (SAR) studies. By systematically modifying the substituents on the thiazole ring and the amino group, researchers can probe the specific structural requirements for a desired biological effect. These studies are instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The ethyl group at the 5-position, in particular, offers a specific lipophilic interaction point that can be crucial for binding to biological targets.

Design and Synthesis of Enzyme Regulators and Inhibitors for Mechanistic Studies

The 2-aminothiazole scaffold, accessible from this compound, has been identified as a key pharmacophore in the design of various enzyme inhibitors. This has been demonstrated in the development of regulators for enzymes such as Phosphodiesterase Type 5 (PDE5) and Cyclooxygenase-1/2 (COX-1/2).

In a notable study, a series of novel 2-aminothiazole derivatives were designed and synthesized to act as regulators of PDE5 and inhibitors of COX-1/2. The research highlighted the potential of these compounds to modulate the activity of these important enzymes. The findings from this study are summarized in the table below, showcasing the inhibitory concentrations (IC50) of selected compounds against COX-1 and COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 5a | 1.89 | 0.25 |

| 17 | 1.00 | 0.09 |

| 21 | 6.34 | 0.71 |

| 23b | 2.51 | 0.33 |

This table presents a selection of data from a study on 2-aminothiazole derivatives as enzyme regulators. The specific starting material for these exact compounds was a related 2-aminothiazole, illustrating the utility of the core scaffold.

Furthermore, the thiazole moiety is a component of some DNA gyrase inhibitors. While direct synthesis from this compound is not explicitly detailed in readily available literature, the general importance of the aminothiazole scaffold in this area suggests its potential as a starting point for the synthesis of novel DNA gyrase inhibitors for mechanistic studies.

Exploration in Materials Science and Early-Stage Medicinal Chemistry Lead Discovery

The unique electronic and structural properties of the thiazole ring have led to the exploration of its derivatives in materials science. While specific applications of this compound in this field are still emerging, the inherent characteristics of the thiazole nucleus, such as its aromaticity and ability to coordinate with metals, suggest potential for the development of novel functional materials.

In early-stage medicinal chemistry, this compound is a valuable starting point for lead discovery. Its amenability to a variety of chemical transformations allows for the rapid generation of diverse compound libraries. These libraries can then be screened against a wide range of biological targets to identify hit compounds with promising therapeutic potential. The 2-aminothiazole core is a well-established "privileged structure," meaning it is frequently found in biologically active compounds, further underscoring the importance of this compound in the quest for new medicines.

Emerging Trends and Future Directions in 5 Ethylthiazol 2 Amine Hydrochloride Research

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 2-aminothiazole (B372263) derivatives has traditionally been dominated by the Hantzsch thiazole (B1198619) synthesis. While effective, this method often requires harsh conditions and can lead to a mixture of products. Modern research is focused on developing more efficient and selective synthetic routes to compounds like 5-Ethylthiazol-2-amine hydrochloride.

Recent advancements include the use of novel catalysts and reaction media to improve yields and reduce reaction times. For instance, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of thiazole derivatives. nih.gov This technique can significantly accelerate the condensation reaction between a thiourea (B124793) and an α-haloketone, the key step in the Hantzsch synthesis.

Furthermore, there is a growing interest in one-pot, multi-component reactions that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.gov Such strategies are not only more atom-economical but also reduce the need for purification of intermediates, leading to a more streamlined and environmentally friendly process. For the synthesis of 5-substituted-2-aminothiazoles, protocols involving a two-step reaction of halogenation followed by nucleophilic substitution are being explored. jocpr.com

Researchers are also investigating the use of solid-supported reagents and catalysts to simplify product isolation and purification. These approaches are particularly well-suited for the generation of chemical libraries for high-throughput screening. A summary of comparative synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for 2-Aminothiazole Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|

| Conventional Hantzsch Synthesis | Well-established, readily available starting materials. | Often requires harsh conditions, may result in low yields and product mixtures. | A foundational method that can be optimized with modern techniques. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced selectivity. | Requires specialized equipment. | High potential for efficient and rapid synthesis. nih.gov |

| One-Pot, Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. | Optimization of reaction conditions can be complex. | An emerging area that could streamline the synthesis of complex derivatives. nih.gov |

| Solid-Supported Synthesis | Simplified purification, potential for automation. | Can have lower reaction rates, potential for leaching of reagents. | Suitable for the generation of libraries for biological screening. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.com In the context of this compound, these computational tools are being employed to accelerate the design of new derivatives with improved biological activity and pharmacokinetic properties.

Machine learning models, trained on large datasets of known bioactive molecules, can predict the biological activity of novel compounds before they are synthesized. researchgate.net This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish a mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.net

Generative AI models are also being used to design novel molecular structures from scratch. nih.gov These models can explore a vast chemical space to identify molecules with desired properties, such as high affinity for a specific biological target and low toxicity.

Furthermore, AI can be used to predict the physicochemical properties of molecules, such as solubility and permeability, which are critical for their development as drugs. nih.gov This information can be used to guide the design of molecules with improved drug-like properties. The application of AI in the design of thiazole derivatives is summarized in Table 2.

Table 2: Applications of AI/ML in the Design of Thiazole Derivatives

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Can identify novel derivatives with predicted biological activity. |

| QSAR Modeling | Establishes a correlation between chemical structure and biological activity. | Can predict the activity of new derivatives and guide their design. researchgate.net |

| Generative Models | De novo design of novel molecular structures with desired properties. | Can generate novel this compound analogs with optimized properties. nih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of molecules. | Can help in the design of derivatives with improved pharmacokinetic profiles. nih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

A deeper understanding of the reactivity of the 2-aminothiazole scaffold is crucial for the development of novel synthetic methodologies and the design of new derivatives. Researchers are exploring the reactivity of both the thiazole ring and its substituents to uncover new chemical transformations.

For instance, the amino group at the 2-position can be readily acylated or can react with various electrophiles, providing a handle for the introduction of diverse functional groups. nih.gov The thiazole ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the nature of the substituents. mdpi.com

Recent studies have focused on the functionalization of the C-5 position of the thiazole ring. For example, the synthesis of 2-amino-5-halothiazoles allows for subsequent nucleophilic substitution reactions to introduce a variety of substituents at this position. jocpr.com Additionally, transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been employed to introduce aryl and heteroaryl groups at the C-5 position. nih.gov

The exploration of unconventional reaction conditions, such as photochemical and electrochemical methods, is also an active area of research. These methods can provide access to novel reactivity patterns that are not achievable through traditional thermal methods.

Development of High-Throughput Analytical Techniques for Complex Chemical Libraries

The generation of large and diverse chemical libraries is a cornerstone of modern drug discovery. nih.gov High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their biological activity. To support these efforts, there is a need for the development of high-throughput analytical techniques for the characterization and quality control of these libraries.

Mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool for the rapid analysis of complex mixtures. This technique can be used to confirm the identity and purity of compounds in a chemical library in a high-throughput manner.

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential analytical technique for structure elucidation. Recent advances in NMR technology, such as the development of cryoprobes and the use of automated sample changers, have significantly increased the throughput of this technique.

The development of label-free analytical techniques, such as surface plasmon resonance (SPR), is also of great interest. enamine.net These techniques can be used to study the binding of small molecules to their biological targets in real-time, providing valuable information about their mechanism of action.

Mechanistic Elucidation of Interactions with Diverse Biological Targets at a Molecular Level

A detailed understanding of how this compound and its derivatives interact with their biological targets at a molecular level is essential for the rational design of more potent and selective therapeutic agents. A variety of experimental and computational techniques are being employed to elucidate these interactions.

X-ray crystallography can provide a high-resolution three-dimensional structure of a small molecule bound to its protein target. This information can reveal the key interactions that are responsible for binding and can guide the design of new molecules with improved affinity.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode of a small molecule to its target and to study the dynamics of the protein-ligand complex. nih.gov These computational methods can provide valuable insights into the mechanism of action of a drug and can be used to design new molecules with improved properties. researchgate.net

In silico mutation studies can also be employed to identify the key amino acid residues in a protein that are involved in ligand binding. nih.gov This information can be used to design molecules that specifically target a particular protein, leading to improved selectivity and reduced side effects.

Q & A

Q. Answer :

- 1H/13C NMR : Confirm amine proton resonance at δ 5.2–5.8 ppm and thiazole C2 carbon at ~165 ppm .

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (e.g., unreacted thiourea) .

- Discrepancy Resolution : If NMR and MS data conflict (e.g., unexpected peaks), cross-validate with FT-IR (N-H stretch ~3400 cm⁻¹) and elemental analysis .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Q. Answer :

- Solvent Screening : Test aprotic solvents (e.g., THF) to reduce side reactions vs. protic solvents (e.g., ethanol) for better solubility .

- Catalysis : Introduce NaH or K2CO3 to deprotonate intermediates, accelerating cyclization .

- Scale-Up Challenges : Address exothermicity via dropwise addition of reagents and controlled cooling (0–5°C) .

- Yield Tracking : Use DOE (Design of Experiments) to correlate temperature, solvent, and catalyst loading with yield (e.g., Pareto charts) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Q. Answer :

- Case Study : If Compound X shows antimicrobial activity in Study A but not Study B:

Advanced: What computational strategies predict structure-activity relationships (SAR) for thiazole derivatives?

Q. Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase). Prioritize binding poses with ∆G < −7 kcal/mol .

- QSAR Models : Train on datasets (e.g., IC50 values) with descriptors like logP, H-bond acceptors, and topological polar surface area .

- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition) to refine predictive accuracy .

Advanced: How can regioselectivity challenges in thiazole functionalization be addressed?

Q. Answer :

- Electrophilic Substitution : Use directing groups (e.g., –NH2) to favor C5 over C4 positions. For example, nitration with HNO3/H2SO4 at 0°C yields 5-nitro derivatives .

- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids, optimizing ligand (e.g., XPhos) and solvent (toluene/water) .

- Monitoring : Track regioselectivity via LC-MS and compare with DFT-calculated reaction pathways (Gaussian 16, B3LYP/6-31G*) .

Advanced: What methodologies validate the hydrochloride salt form vs. freebase in biological assays?

Q. Answer :

- Salt Dissociation : Perform pH-solubility profiling (e.g., shake-flask method) in PBS (pH 7.4) to confirm ionized vs. neutral species .

- Biological Relevance : Compare IC50 values of freebase and hydrochloride in cell-based assays (e.g., HEK293 cells) to assess bioavailability differences .

- Counterion Effects : Use DSC (Differential Scanning Calorimetry) to measure melting points; hydrochloride salts typically melt 50–100°C higher than freebases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.